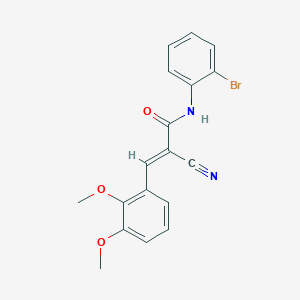![molecular formula C6H7BrN2O2S B2589164 5-Bromométhyl-[1,2,3]thiadiazole-4-carboxylate d'éthyle CAS No. 80022-72-6](/img/structure/B2589164.png)
5-Bromométhyl-[1,2,3]thiadiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .
Synthesis Analysis
The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .Molecular Structure Analysis
The InChI code for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .Applications De Recherche Scientifique
Synthèse Chimique
Le 5-bromométhyl-[1,2,3]thiadiazole-4-carboxylate d'éthyle est un intermédiaire précieux en synthèse organique. Il est particulièrement utile dans la construction de cycles thiadiazoliques, qui sont des structures centrales dans divers composés chimiques . Le groupe bromométhyle dans ce composé agit comme un bon groupe partant, permettant des réactions de substitution nucléophile ultérieures qui peuvent conduire à une large gamme de produits .
Agriculture - Développement d'Herbicides
Dans le secteur agricole, ce composé a été étudié pour son utilisation potentielle dans le développement de nouveaux herbicides. Son noyau thiadiazole est connu pour inhiber les enzymes clés dans la voie de biosynthèse des acides aminés à chaîne ramifiée, qui sont essentiels à la croissance des plantes . Cette inhibition peut conduire au développement d'herbicides avec un nouveau mode d'action, offrant une alternative aux produits existants et aidant à gérer la résistance aux herbicides.
Science des Matériaux - Modification des Polymères
En science des matériaux, le this compound peut être utilisé pour modifier les polymères. L'introduction d'unités thiadiazoliques dans les polymères peut améliorer leur stabilité thermique et potentiellement introduire de nouvelles fonctionnalités, telles que la fluorescence ou la conductivité électrique .
Science de l'Environnement - Dégradation des Polluants
Les dérivés de ce composé ont été explorés pour leur rôle en science de l'environnement, en particulier dans la dégradation des polluants. La nature réactive du cycle thiadiazole peut faciliter la dégradation des produits chimiques nocifs, ce qui en fait un candidat pour une utilisation dans les opérations de nettoyage environnemental .
Biochimie - Etudes d'Inhibition Enzymatiques
En biochimie, le composé sert d'outil pour étudier l'inhibition enzymatique. Sa capacité à interagir avec diverses enzymes permet aux chercheurs de comprendre les mécanismes d'action et de concevoir des inhibiteurs qui peuvent réguler l'activité enzymatique dans les systèmes biologiques .
Pharmacologie - Conception de Médicaments
Enfin, en pharmacologie, le this compound est un précurseur dans la synthèse de molécules ayant des applications thérapeutiques potentielles. Sa structure est un point de départ pour créer des composés qui pourraient agir comme des agents antitumoraux, antibactériens ou neuroprotecteurs .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes in the biosynthesis pathway of branched chain amino acids .
Biochemical Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate likely affects the biosynthesis pathway of branched chain amino acids, given the observed activity of similar compounds
Analyse Biochimique
Biochemical Properties
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and thereby affecting the overall biochemical reactions . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate within cells and tissues are essential for its activity . This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a key factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.
Propriétés
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80022-72-6 | |
| Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)
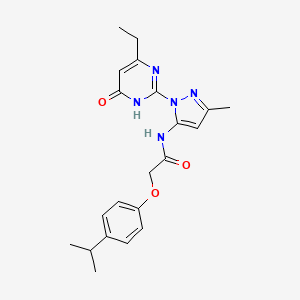
![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)

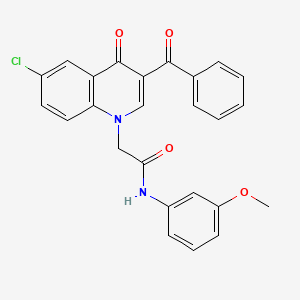
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)
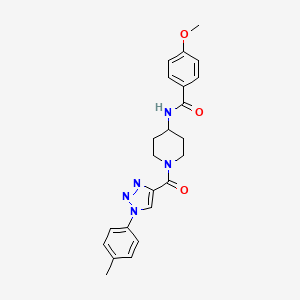
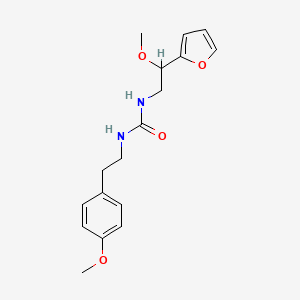
![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)

